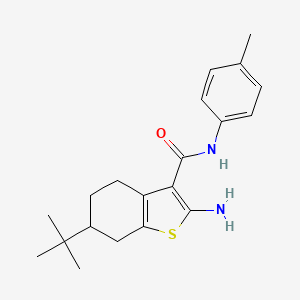
2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H26N2OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Toxicity
Synthetic phenolic antioxidants, including compounds related to 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been widely used in various industrial applications to prolong product shelf life by preventing oxidative reactions. However, their environmental occurrence, human exposure, and potential toxicity raise significant concerns. These compounds have been detected in different environmental matrices and human samples, indicating widespread exposure through food, dust, and personal care products. Toxicity studies highlight potential risks such as hepatic toxicity, endocrine disruption, and carcinogenicity. The need for further research into the environmental behavior of these compounds and the development of safer alternatives is emphasized (Liu & Mabury, 2020).
Synthesis and Applications in Heterocyclic Chemistry
Chiral sulfinamides, including tert-butanesulfinamide, represent a pivotal class of chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review by Philip et al. (2020) highlights the significant role of tert-butanesulfinamide in mediating asymmetric synthesis of structurally diverse N-heterocycles, which are key structural motifs in many natural products and therapeutically relevant compounds. This underscores the potential of related compounds in drug discovery and development (Philip et al., 2020).
Carcinogenic Potential of Analogues
Research on thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl, which share structural similarities with 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reveals insights into potential carcinogenicity. These studies emphasize the need for thorough evaluation of such compounds for carcinogenic risks, underlining the importance of understanding the biological and chemical behavior of structurally related compounds (Ashby et al., 1978).
Central Nervous System (CNS) Acting Drugs
The search for novel CNS acting drugs has identified functional chemical groups in heterocycles, including nitrogen, sulfur, and oxygen, as potential lead molecules. Compounds like 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, with their heterocyclic structures, may offer new avenues for the development of drugs targeting CNS disorders. This highlights the therapeutic potential of such compounds in treating a wide range of CNS-related conditions (Saganuwan, 2017).
properties
IUPAC Name |
2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-12-5-8-14(9-6-12)22-19(23)17-15-10-7-13(20(2,3)4)11-16(15)24-18(17)21/h5-6,8-9,13H,7,10-11,21H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGODLSQKHMGMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

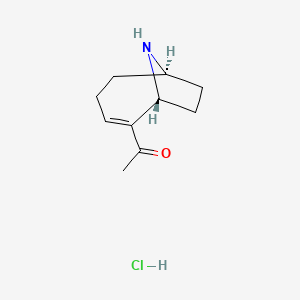

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)
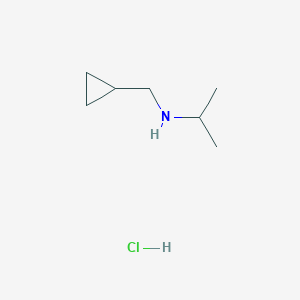
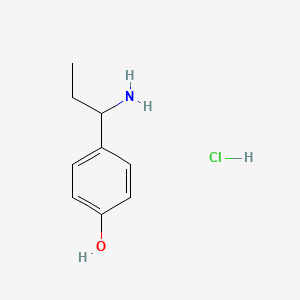
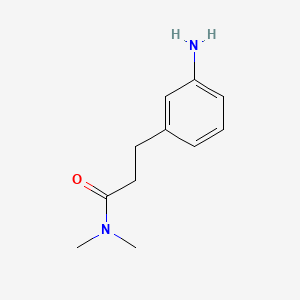
![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)
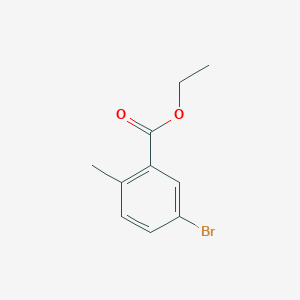
![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)
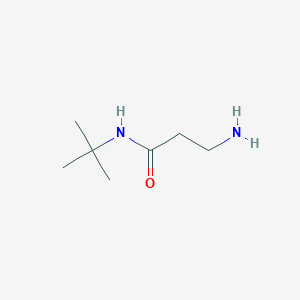
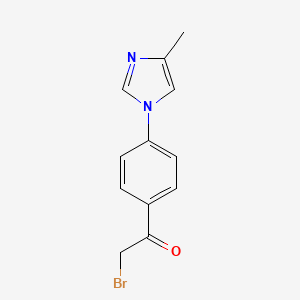
![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)

